molecular formula C7H8O3S B2513517 (1R,2S,6R,7S)-3,5-dioxa-4lambda4-thiatricyclo[5.2.1.0,2,6]dec-8-en-4-one CAS No. 2193052-20-7

(1R,2S,6R,7S)-3,5-dioxa-4lambda4-thiatricyclo[5.2.1.0,2,6]dec-8-en-4-one

Cat. No.: B2513517
CAS No.: 2193052-20-7
M. Wt: 172.2
InChI Key: WXVFAMOVMUHSLI-SPMCEVJTSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, the conditions under which the reaction occurs (such as temperature and pressure), and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to determine the arrangement of atoms within the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and studying the products of these reactions .


Physical and Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its reactivity with common chemical reagents .

Scientific Research Applications

Ab Initio and Density Functional Theory Studies

Ab initio and density functional theory (DFT) methods have been used to investigate the molecular structure and vibrational frequencies of similar compounds, providing insights into their physical and chemical properties. For example, the study of 5-Bromo-10-oxa-3-thiatricyclo[5.2.1.0 1,5]-dec-8-ene 3,3-dioxide offers a comparative analysis of fundamental vibrational frequencies, showing the precision of DFT methods for predicting molecular behaviors (Arslan & Demircan, 2007).

Synthesis and Structural Analysis

The synthesis and structural elucidation of related compounds, such as N3-substituted methyl exo-3,4-diazatricyclo[5.2.1.02,6]dec-4-ene-5-carboxylates, reveal the complex reactions and potential applications of these molecules in various chemical contexts (Gorpinchenko et al., 2006). Additionally, the study on regioselective synthesis from a trimethylenemethane dianion synthon highlights innovative approaches to constructing cyclic compounds with potential applicability in drug development and synthetic chemistry (Alonso et al., 2005).

Mechanism of Action

If the compound is biologically active, the mechanism of action would involve understanding how the compound interacts with biological systems. This could involve studying its effects on enzymes, cell membranes, or other biological targets .

Safety and Hazards

Information on safety and hazards would typically come from material safety data sheets (MSDS), which provide information on the risks associated with exposure to the compound, as well as safe handling and storage procedures .

Future Directions

Future directions could involve potential applications of the compound in areas such as medicine, materials science, or as a reagent in chemical reactions. It could also involve further studies to better understand the compound’s properties .

Properties

IUPAC Name

(1S,2R,6S,7R)-3,5-dioxa-4λ4-thiatricyclo[5.2.1.02,6]dec-8-ene 4-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S/c8-11-9-6-4-1-2-5(3-4)7(6)10-11/h1-2,4-7H,3H2/t4-,5+,6-,7+,11?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVFAMOVMUHSLI-SPMCEVJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2OS(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C=C[C@H]1[C@@H]3[C@H]2OS(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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